Home > Products > Screening Compounds P8242 > Cloricromen hydrochloride
Cloricromen hydrochloride - 74697-28-2

Cloricromen hydrochloride

Catalog Number: EVT-1589562
CAS Number: 74697-28-2
Molecular Formula: C20H27Cl2NO5
Molecular Weight: 432.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cloricromen is classified as a non-steroidal anti-inflammatory drug and is primarily sourced from synthetic processes that involve resorcinol derivatives. Its hydrochloride salt form is particularly favored in pharmaceutical applications due to its enhanced solubility and stability compared to its free base .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cloricromen typically involves several key steps:

  1. Starting Materials: The synthesis begins with resorcinol, which undergoes chlorination to introduce chlorine atoms into the aromatic ring.
  2. Formation of Chlorinated Derivatives: Following chlorination, the compound undergoes various reactions to form the desired chlorinated structure.
  3. Finalization: The final product is often converted into its hydrochloride salt form to improve solubility and pharmacokinetic properties.

The detailed reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of Cloricromen .

Molecular Structure Analysis

Structure and Data

Cloricromen's molecular structure features a complex arrangement that includes:

  • Chlorinated Aromatic System: This system contributes to its biological activity.
  • Functional Groups: The presence of hydroxyl groups enhances its interaction with biological targets.

The molecular weight of Cloricromen is approximately 393.88 g/mol, and its structural data can be represented as follows:

  • Chemical Formula: C20H26ClNO5C_{20}H_{26}ClNO_5
  • Molecular Weight: 393.88 g/mol
  • IUPAC Name: 2-Chloro-3-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-3-oxobutanamide.
Chemical Reactions Analysis

Reactions and Technical Details

Cloricromen participates in several chemical reactions that are pivotal for its biological activity:

  1. Platelet Aggregation Inhibition: Cloricromen inhibits cyclooxygenase enzymes involved in thromboxane synthesis, thereby reducing platelet activation.
  2. Calcium Channel Interaction: Some studies suggest that Cloricromen may interact with calcium channels, influencing calcium ion flow within cells, which is essential for various cellular functions including muscle contraction and neurotransmitter release.

These reactions highlight the compound's multifaceted role in pharmacological applications.

Mechanism of Action

Process and Data

The mechanism of action for Cloricromen involves several key processes:

  1. Inhibition of Thromboxane Synthesis: By inhibiting cyclooxygenase enzymes, Cloricromen reduces the production of thromboxane A2, a potent promoter of platelet aggregation.
  2. Calcium Ion Modulation: Cloricromen may also modulate calcium influx into platelets, further diminishing their aggregation potential.

Research indicates that these interactions are crucial for its effectiveness as an antiplatelet agent, making it beneficial in preventing thrombosis-related conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cloricromen hydrochloride typically appears as a white to off-white powder.
  • Solubility: It demonstrates good solubility in water due to its hydrochloride form.

Chemical Properties

  • Stability: The hydrochloride salt form enhances stability against degradation compared to the free base.
  • pH Sensitivity: The compound exhibits stability within a physiological pH range but may degrade under extreme conditions.

These properties make Cloricromen suitable for various pharmaceutical formulations .

Applications

Scientific Uses

Cloricromen is primarily utilized in pharmacology as an antiplatelet medication. Its ability to inhibit platelet aggregation makes it valuable in:

  • Cardiovascular Medicine: Preventing thromboembolic events such as heart attacks or strokes.
  • Research Applications: Investigating mechanisms related to platelet function and thrombus formation.

Ongoing research is also exploring potential applications in oncology and inflammation management due to its bioactive properties .

Introduction to Cloricromen Hydrochloride as a Pharmacological Agent

Historical Development and Discovery of Cloricromen Hydrochloride

The development of cloricromen hydrochloride represents a strategic evolution in coumarin-based pharmacology, originating from systematic structural modifications of earlier compounds. Its discovery in the late 20th century emerged from targeted efforts to enhance the antiplatelet efficacy of the carbocromen scaffold through halogenation. Researchers at Fidia S.p.A. pioneered this approach, filing a key U.S. patent (4,452,811) in 1984 that detailed the compound's synthesis and biological properties [8]. This innovation built upon foundational coumarin chemistry that traces back to the 19th-century German dye industry, where initial phenothiazine derivatives—structurally analogous to coumarins—were first developed and later explored for diverse therapeutic applications including antiseptics and antimalarials [1] [7].

The synthetic pathway to cloricromen hydrochloride involves a meticulously sequenced seven-step process:

  • Base-catalyzed alkylation of ethyl acetoacetate with 2-chlorotriethylamine
  • Disulfonation of resorcinol using concentrated sulfuric acid
  • Chlorination with potassium chlorate to form 5-chloro-4,6-dihydroxybenzene-1,3-disulfonic acid
  • Acid-catalyzed desulfonation yielding 2-chlororesorcinol
  • Coumarin ring formation via condensation between the alkylated intermediate and chlorinated resorcinol
  • Etherification with ethyl bromoacetate
  • Final hydrochloride salt precipitation [8] [5]

This deliberate chlorination at the C8 position distinguished cloricromen from non-halogenated predecessors, conferring superior antiplatelet potency and introducing vasodilatory properties absent in earlier analogues like carbocromen. The compound's development trajectory reflects a broader trend in mid-20th century pharmacology, where synthetic modification of natural product scaffolds yielded novel agents addressing cardiovascular pathologies [7] [9].

Table 1: Key Milestones in Cloricromen Development

YearDevelopment MilestoneSignificance
1984U.S. Patent 4,452,811 filed by Fidia S.p.A.First formal documentation of synthesis and utility
Late 1980sIntroduction as Effidone®/Thrombocid®Initial clinical deployment in European markets
1990sExpansion into ischemic-retinopathy trialsDiversification beyond thrombotic indications
2000sNanotechnology formulations for enhanced deliveryAddressed bioavailability limitations

Classification Within Coumarin Derivatives and Antithrombotic Agents

Cloricromen hydrochloride occupies a distinctive niche within the coumarin pharmacopeia, characterized by its dual functionality as an antiplatelet aggregator and vasodilator. Structurally, it belongs to the 4-methylcoumarin subclass, differentiated by three critical modifications:

  • A chlorine atom at the C8 position enhancing electronic interactions with platelet membrane targets
  • A diethylaminoethyl chain at C3 enabling cationic interactions with phospholipid membranes
  • An ethoxycarbonylmethoxy group at C7 governing solubility and metabolic stability [5] [10]

This configuration places cloricromen in the ATC classification B01AC02 (Platelet aggregation inhibitors excluding heparin), distinguishing it from:

  • Vitamin K antagonists (e.g., warfarin, phenprocoumon; ATC B01AA) that perturb coagulation factor synthesis
  • Non-coumarin antiplatelets (e.g., clopidogrel, aspirin; ATC B01AC) utilizing distinct cyclooxygenase or ADP-receptor mechanisms [10] [7]

Mechanistically, cloricromen exerts its primary effects through phosphodiesterase (PDE) inhibition, elevating intracellular cyclic adenosine monophosphate (cAMP) in platelets. This molecular signaling cascade suppresses calcium mobilization and granule release, ultimately inhibiting platelet aggregation. Concurrently, its vasodilatory action arises from cAMP-mediated smooth muscle relaxation in vascular tissues, enhancing perfusion to ischemic regions—a therapeutic duality absent in classical anticoagulant coumarins [4] [9].

Table 2: Structural and Functional Differentiation from Key Coumarins

CompoundCore StructureKey Functional GroupsPrimary Mechanism
Cloricromen4-MethylcoumarinC8-Cl, C3-Diethylaminoethyl, C7-EsterPDE inhibition / Vasodilation
Warfarin4-HydroxycoumarinC3-Acetonyl, Phenyl ringVitamin K epoxide reductase inhibition
Phenprocoumon4-HydroxycoumarinC3-Ethyl, Phenyl ringVitamin K antagonism
Carbocromen4-MethylcoumarinC3-Diethylaminoethyl, C7-Ester (no halogen)Mild PDE inhibition

The compound's clinical positioning capitalizes on this mechanistic profile, targeting pathologies where platelet hyperaggregation coincides with microvascular constriction—particularly cerebral microangiopathies and early-stage peripheral arterial disease. Unlike warfarin, cloricromen does not significantly alter conventional coagulation parameters (PT/INR), making it unsuitable for atrial fibrillation or mechanical heart valve management but advantageous for bleeding-risk populations requiring antiplatelet prophylaxis [9]. Contemporary research explores nanostructured formulations (e.g., Eudragit RL100 nanoparticles) to overcome bioavailability limitations inherent to the coumarin scaffold, potentially expanding its therapeutic footprint in neurovascular disorders [5].

Table 3: Pharmacological Mechanisms of Cloricromen Hydrochloride

Biological EffectMolecular MechanismTherapeutic Consequence
Antiplatelet aggregationPDE inhibition → ↑cAMP → Calcium flux blockadeThrombosis prevention without bleeding diathesis
VasodilationVascular smooth muscle cAMP elevationImproved microcirculatory flow
Anti-inflammatorySuppression of TNF-α transcription (NF-κB pathway)Mitigation of vascular inflammation
Metabolic modulationInteraction with tryptophan-nicotinic acid pathwayPotential impact on diabetic complications

Properties

CAS Number

74697-28-2

Product Name

Cloricromen hydrochloride

IUPAC Name

ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride

Molecular Formula

C20H27Cl2NO5

Molecular Weight

432.3 g/mol

InChI

InChI=1S/C20H26ClNO5.ClH/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24;/h8-9H,5-7,10-12H2,1-4H3;1H

InChI Key

CCCZJRFQJNGCCU-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl

Canonical SMILES

CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.